molecular formula C25H22FNO5S B2876991 1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866896-75-5

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2876991
CAS No.: 866896-75-5
M. Wt: 467.51
InChI Key: ISWZNZHYOPJEAI-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a 2-fluorophenylmethyl group at the N1 position, 6,7-dimethoxy substituents on the quinoline core, and a 4-methylbenzenesulfonyl moiety at the C3 position. Its structure combines electron-donating (methoxy, methyl) and electron-withdrawing (fluorine, sulfonyl) groups, which may enhance metabolic stability and intermolecular interactions in biological systems .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-16-8-10-18(11-9-16)33(29,30)24-15-27(14-17-6-4-5-7-20(17)26)21-13-23(32-3)22(31-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWZNZHYOPJEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluorobenzyl, dimethoxy, and tosyl groups through various substitution and coupling reactions. Key reagents used in these reactions include fluorobenzyl bromide, dimethoxybenzene, and tosyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where groups like the tosyl or fluorobenzyl can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties:

3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

  • Key Differences: Benzyl group: 4-Chlorophenyl (electron-withdrawing Cl at para) vs. 2-fluorophenyl (electron-withdrawing F at ortho). 4-methylbenzenesulfonyl.
  • The 4-methyl group on the sulfonyl moiety may enhance lipophilicity and membrane permeability compared to the unsubstituted benzenesulfonyl group .

2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one

  • Key Differences: Core structure: 2,3-Dihydroquinolin-4-one vs. 1,4-dihydroquinolin-4-one. Substituents: Chloro and methyl groups at C2, C6, and C7 vs. methoxy groups at C6/C7 and sulfonyl at C3.
  • Methoxy groups at C6/C7 may improve solubility compared to hydrophobic methyl groups .

1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

  • Key Differences: Side chain: A bulky 4-methylpiperidinylpropoxy group vs. the compact 2-fluorophenylmethyl group. Core modifications: Pyridazine-carboxamide vs. sulfonylated dihydroquinolin-4-one.
  • Impact :
    • The target compound’s smaller benzyl group may reduce steric clashes in confined binding sites compared to the piperidinylpropoxy chain.
    • The sulfonyl group’s electron-withdrawing nature could stabilize negative charge interactions more effectively than the carboxamide .

Structural and Functional Comparison Table

Compound Name Benzyl Group Sulfonyl Group Core Substituents Key Properties/Effects
Target Compound 2-Fluorophenyl 4-Methylbenzenesulfonyl 6,7-Dimethoxy Enhanced solubility (methoxy), metabolic stability (fluorine), lipophilicity (methyl)
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one 4-Chlorophenyl Benzenesulfonyl 6,7-Dimethoxy Lower lipophilicity (no methyl on sulfonyl), potential Cl-related toxicity
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one N/A N/A 2-Chloro, 6,7-dimethyl Reduced solubility (methyl vs. methoxy), chloro-induced electrophilicity
1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 4-Chlorophenyl N/A 6-Methoxy, 7-piperidinylpropoxy High steric bulk (piperidine), increased molecular weight, potential for CNS activity

Substituent Effects on Pharmacological Relevance

  • Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may reduce off-target interactions compared to 4-chlorophenyl analogs, as fluorine’s smaller atomic radius minimizes steric clashes .
  • Sulfonyl Group Variations: The 4-methylbenzenesulfonyl moiety likely improves metabolic stability over non-methylated sulfonamides by resisting oxidative degradation .
  • Methoxy vs. Methyl : 6,7-Dimethoxy groups enhance water solubility and may facilitate hydrogen bonding with polar residues in enzymatic targets .

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